![molecular formula C20H17N3O2S2 B2516793 N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-57-6](/img/structure/B2516793.png)

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

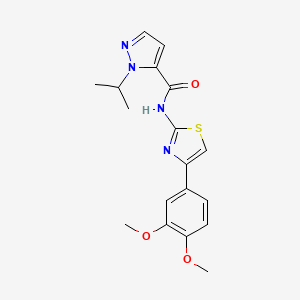

The compound "N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including a thiazoloquinazoline core, a carboxamide moiety, and methyl substituents, which may contribute to its chemical reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves the reaction of a quinoline dione with primary amines, leading to a series of potent cytotoxins . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, involving the formation of the thiazoloquinazoline core followed by the introduction of the carboxamide group and methyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a quinoline carboxamide was determined, revealing hydrogen bond interactions that contribute to its stability . The molecular geometry optimizations of such compounds can be performed using density functional theory (DFT), which helps in understanding the electronic structure and predicting the reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of thiazoloquinazoline derivatives can be diverse. Phototransformations of related compounds, such as N-(quinazolin-3-io)thioamidate, have been studied, showing the formation of various photolysis products, including biquinazolinyls and quinazolinyl alcohols . These reactions indicate that the compound may also undergo photochemical transformations, leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazoloquinazoline derivatives can be inferred from related studies. Compounds with similar structures have been synthesized and characterized, showing potent inhibitory action against bacterial strains and significant antioxidant potential . The presence of the thioxo group and the carboxamide moiety in the compound of interest suggests that it may also exhibit antimicrobial and antioxidant activities. The solubility, melting point, and stability of such compounds can vary based on their molecular structure and substituents.

Wissenschaftliche Forschungsanwendungen

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives are a significant class of compounds with broad applications in medicinal chemistry due to their varied biological activities. These heterocyclic compounds, including the quinazoline-4(3H)-ones and their derivatives, are known for their roles in synthesizing new potential medicinal agents. Their stability and ability to be modified have made them a focus for introducing bioactive moieties, resulting in novel compounds with antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Applications

Interestingly, quinazoline derivatives extend beyond pharmacological uses into optoelectronic materials. They have been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).

Anticancer Activity

Quinazoline derivatives have also been recognized for their anticancer properties, particularly against colorectal cancer. The structural diversity of quinazolines allows for the development of novel analogues with enhanced anticancer properties by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins (Moorthy et al., 2023).

Wirkmechanismus

Target of Action

Quinazolinones, a class of compounds to which this compound belongs, are known to interact with a wide range of biological targets .

Mode of Action

Quinazolinones are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinazolinones are known to affect a broad spectrum of biochemical pathways, often leading to downstream effects such as antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory activities .

Pharmacokinetics

Quinazolinones are known for their lipophilicity, which aids in their penetration through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .

Result of Action

Quinazolinones are known to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c1-10-4-7-15-14(8-10)18(24)22-17-16(27-20(26)23(15)17)19(25)21-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIUYCJOQKSBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=C(C=C4)C)C)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)

![N-cyclopentyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2516718.png)

![2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2516719.png)

![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)

![N-[[4-(2,6-dimethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2516722.png)

![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)